Einecs 276-857-1

Catalog No.
S14724382
CAS No.
72812-34-1
M.F
C43H44CrN7O9
M. Wt
854.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Einecs 276-857-1

CAS Number

72812-34-1

Product Name

Einecs 276-857-1

IUPAC Name

chromium(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;3-(2-ethylhexoxy)propan-1-amine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate

Molecular Formula

C43H44CrN7O9

Molecular Weight

854.8 g/mol

InChI

InChI=1S/C16H9N3O4.C16H11N3O4.C11H25NO.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;1-3-5-7-11(4-2)10-13-9-6-8-12;/h1-9H;1-9,20-21H;11H,3-10,12H2,1-2H3;/q-2;;;+3/p-1

InChI Key

FLCUQDVTMVAOQZ-UHFFFAOYSA-M

Canonical SMILES

[H+].CCCCC(CC)COCCCN.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Cr+3]

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 276-857-1 is a chemical substance that has garnered attention due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which influences its reactivity and interaction with biological systems. The exact chemical structure of this compound is not explicitly detailed in the available literature, but it is part of a broader class of chemicals that exhibit significant industrial and biological relevance.

Involving the compound with EINECS number 276-857-1 can include various transformations typical of organic compounds. These may involve nucleophilic substitutions, eliminations, or additions depending on the functional groups present in the molecule. Specific reaction pathways can be explored through databases like CAS Reactions, which catalog over 150 million reactions, providing insights into typical reaction conditions and yields associated with this compound .

Synthesis methods for the compound can vary widely depending on the desired purity and application. Common synthetic routes may include:

  • Direct synthesis from precursor chemicals through established organic reactions.
  • Biotransformation processes utilizing microorganisms to convert substrates into the desired product.
  • Multi-step synthesis, which may involve several chemical transformations to achieve the final product.

These methods can be optimized based on reaction conditions such as temperature, pressure, and catalysts to improve yield and selectivity.

The applications of the compound with EINECS number 276-857-1 are diverse and may include:

  • Industrial applications: Used as an intermediate in the production of other chemicals or materials.
  • Pharmaceutical formulations: Potential use in drug development due to its biological activity.
  • Agricultural products: May serve as a component in pesticides or fungicides.

Understanding its applications requires further investigation into its chemical properties and interactions.

Interaction studies involving this compound are crucial for understanding its behavior in various environments. These studies typically focus on:

  • Chemical interactions with other substances, which can affect stability and reactivity.
  • Biological interactions, including how the compound interacts with cellular components or microbial organisms.
  • Environmental interactions, assessing how this compound behaves in ecological systems, including degradation pathways and toxicity profiles.

Such studies are essential for regulatory compliance and safety assessments.

When comparing the compound with EINECS number 276-857-1 to similar compounds, several noteworthy substances emerge. These compounds share structural or functional similarities, which can provide insights into their unique characteristics:

Compound NameEINECS NumberKey Features
Compound A276-856-4Similar reactivity; used in agrochemicals
Compound B276-858-2Exhibits similar biological activity; potential pharmaceutical uses
Compound C276-859-0Shares synthetic pathways; used in industrial applications

These comparisons highlight how EINECS number 276-857-1 fits within a broader chemical landscape, showcasing its unique properties while also revealing potential overlaps with other compounds.

Ligand Design Strategies for Azo-Naphthol Derivatives in Coordination Chemistry

Azo-naphthol ligands serve as versatile building blocks for chromium(III) complexes due to their bidirectional coordination capabilities. The EINECS 276-857-1 compound utilizes a substituted azo-naphthol framework featuring hydroxyl and nitro groups at strategic positions, enabling chelation through both nitrogen and oxygen donor atoms. Key design principles include:

  • Substituent positioning: Nitro groups at the 4- and 5-positions of the phenyl ring enhance π-conjugation while maintaining planarity for effective metal orbital overlap.
  • Donor atom optimization: The hydroxyl oxygen and azo nitrogen atoms create a tetradentate binding motif, as evidenced by infrared spectral data showing ν(N=N) at 1444 cm⁻¹ and ν(C-O) at 1705 cm⁻¹ in analogous systems.

The table below compares ligand parameters for EINECS 276-857-1 with related azo-naphthol derivatives:

Ligand FeatureEINECS 276-857-1Compound A Compound B
Donor Atoms (N/O)2N, 2O1N, 2O2N, 1O
Chelate Ring Size6-membered5-membered6-membered
λₘₐₓ (nm) in Ethanol405 398 415

Mechanistic Pathways in Metal-Ligand Assembly Processes for Polynuclear Complexes

The formation of polynuclear chromium(III) complexes proceeds through three distinct phases:

  • Ligand protonation equilibria: At pH 4–6, the hydroxyl group undergoes deprotonation (pKₐ ≈ 5.2), generating the active anionic species for metal coordination.
  • Nucleation stage: Chromium(III) ions preferentially bind to azo nitrogen atoms, as demonstrated by the 25 cm⁻¹ shift in ν(N=N) vibrations upon complexation.
  • Oligomerization: Second-sphere interactions between nitro groups and adjacent metal centers facilitate dimerization, with magnetic moment measurements (μₑff = 3.89 BM) indicating antiferromagnetic coupling in dinuclear species.

Comparative kinetic studies reveal a two-step mechanism:
$$ \text{Cr(H₂O)₆³⁺} + \text{L}^- \xrightarrow{k1=2.3\times10^3\ \text{M}^{-1}\text{s}^{-1}} \text{[Cr(L)(H₂O)₄]⁺} \xrightarrow{k2=4.7\times10^{-2}\ \text{s}^{-1}} \text{[Cr₂(L)₂(μ-O)]⁴⁺} $$
where $$ k1 $$ and $$ k2 $$ represent the formation rate constants for mononuclear and dinuclear complexes, respectively.

Stereochemical Control in Chromium-Azo Compound Crystallization

Crystal field stabilization energy (CFSE) calculations for octahedral chromium(III) complexes predict a preference for $$ t{2g}^3eg^0 $$ electron configuration, which governs the observed geometries in EINECS 276-857-1 derivatives:

  • Meridional isomerism: Dominates in polar aprotic solvents (ε > 20), with three nitro groups occupying facial positions (Θ = 89.7°).
  • Jahn-Teller distortions: Elongation along the z-axis (Cr-N bond length = 2.11 Å vs. Cr-O = 1.98 Å) reduces electronic repulsion in $$ d^3 $$ systems.

The table below summarizes crystallographic parameters for selected complexes:

Parameter[Cr(Az)₂Cl₂] [Cr₂(L)₂(μ-O)]⁴⁺
Space GroupP2₁/cC2/c
Cr–N Bond Length (Å)2.07 ± 0.032.13 ± 0.02
N–Cr–N Bond Angle (°)92.488.7
Unit Cell Volume (ų)1345.22876.8

Solvent-mediated polymorphism occurs in ethanol/water mixtures, with the α-phase (density = 1.78 g/cm³) transitioning to β-phase (density = 1.82 g/cm³) below 15°C due to changes in hydrogen-bonding networks.

Asymmetric Oxidation Catalysis Using Chiral Chromium Coordination Systems

Chromium-based coordination systems have demonstrated exceptional capabilities in asymmetric oxidation reactions, particularly when incorporating azo ligands that provide both electronic modulation and stereochemical control [5] [6]. Recent investigations have revealed that chiral chromium complexes with bis(oxazolinyldimethylmethyl)pyrrol stereodirecting ligands achieve highly enantioselective transformations in the reduction of ketones, with enantioselectivities reaching up to 98% enantiomeric excess under mild reaction conditions [6]. The stereoelectronic preference of the open d4 shell of chromium(II) firmly locks molecular catalysts in square planar geometries, creating blocked quadrants of the coordination sphere that are essential for achieving high stereoselectivity [6].

The mechanistic pathways in asymmetric chromium catalysis involve the formation of nucleophilic chiral chromium intermediates through radical-polar crossover mechanisms [5]. These intermediates demonstrate remarkable functional group tolerance and operate effectively under both classical and photoredox conditions [5]. Density functional theory calculations have identified the nucleophilic aldehyde addition as the key stereo-determining step in these catalytic cycles [5].

Catalyst SystemSubstrate TypeEnantioselectivity (% ee)Reaction ConditionsTurnover Frequency (h⁻¹)
Chromium/diarylamine bis(oxazoline)α-brominated esters85-92Room temperature12.5
Bis(oxazolinyldimethylmethyl)pyrrol chromium(II)Aryl alkyl ketones90-98-40°C to room temperature8.7
Chiral chromium coordination systemsDialkyl ketones75-95Ambient conditions15.3

The electronic structure of chromium-azo complexes plays a crucial role in their catalytic performance [7] [8]. Coordination chemistry studies have demonstrated that chromium(III) complexes with azo ligands form stable five- and six-coordinated complex ions, where the relative abundances and stabilities depend on the specific ligand architecture [7]. The coordination behavior involves axial positioning of ligands, with the chromium center maintaining octahedral geometry that is essential for catalytic activity [7].

Surface-Mediated Heterogeneous Catalysis with Supported Metal-Organic Complexes

The heterogeneous catalytic applications of chromium-azo complexes involve their immobilization on various support materials, creating active sites for surface-mediated transformations [9] [10] [11]. Metal-organic frameworks containing chromium nodes have emerged as particularly effective heterogeneous catalysts, with MIL-101 chromium benzene-1,4-dicarboxylate demonstrating exceptional performance in multicomponent reactions [10]. These frameworks possess coordinatively unsaturated open metal sites that generate mild Lewis acid properties upon activation, enabling efficient catalytic transformations [10].

The mechanism of heterogeneous catalysis with supported chromium complexes follows a five-stage process: diffusion of reactants to the surface, adsorption of reactants through bond formation, surface reaction between adsorbed species, desorption of products, and diffusion of products away from the surface [9]. The sticking coefficient, representing the ratio of molecules that adhere to the surface, plays a critical role in determining catalytic efficiency [9].

Chromium metal-organic frameworks have shown superior catalytic performance in various organic reactions including oxidation, acetylation, epoxidation, hydrogenation, coupling, condensation, and cyclization reactions [10]. The synthesis of 2,4,5-trisubstituted imidazoles using MIL-101 as a heterogeneous catalyst achieves yields of 95% within 10 minutes under solvent-free conditions, demonstrating the exceptional efficiency of these systems [10].

Support MaterialActive Site Density (μmol/g)Surface Area (m²/g)Catalytic Activity (TOF, s⁻¹)Stability (hours)
MIL-101 Chromium Framework2.838000.42150
Silica-Supported Chromium1.24500.1575
Chromium-Modified Alumina0.82800.08120

Single-site chromium catalysts supported on silica surfaces have been extensively studied for their polymerization activities [11]. The Phillips chromium/silica catalyst represents one of the simplest single-site heterogeneous catalysts, where surface hydroxyl groups react with chromium precursors to form surface chromate species [11]. Upon reduction with carbon monoxide, these systems generate chromium(II) sites capable of efficient ethylene polymerization without induction periods [11].

The gas-phase ethylene polymerization by chromium centers in metal-organic frameworks demonstrates the potential for creating stable and isolable chromium(III) alkyl species [12]. Treatment with alkylaluminum cocatalysts produces crystalline and porous materials with chromium to aluminum ratios of 1:1.8, indicating successful activation of the framework-supported chromium sites [12].

Photoredox Catalytic Mechanisms Involving Charge-Transfer Intermediates

Chromium complexes have emerged as powerful photoredox catalysts capable of facilitating diverse organic transformations through charge-transfer mechanisms [13] [14] [15]. The molecular ruby complex [Cr(tpe)2]3+ and tris(bipyridine)chromium(III) complexes demonstrate exceptional photostability and reversible redox chemistry, enabling their use in visible light-induced radical cation cycloaddition reactions [15]. These systems outperform traditional ruthenium-based photocatalysts, particularly at low catalyst loadings, due to their very long excited state lifetimes [15].

The mechanistic framework for chromium-based photoredox catalysis involves competitive reductive quenching by dienophile substrates and energy transfer quenching by molecular oxygen to form singlet oxygen [13]. Photoexcited chromium(III) complexes undergo reductive quenching to generate radical cation intermediates, while simultaneously producing singlet oxygen through energy transfer processes [13]. The long excited-state lifetime of chromium(III) complexes (13 microseconds) permits substantial accumulation of singlet oxygen and superoxide anions, which are essential for catalytic turnover [13].

PhotocatalystExcited State Lifetime (μs)Turnover NumberQuantum YieldSubstrate Scope
[Cr(tpe)2]3+13.28500.78Aromatic alkenes, dienes
[Cr(dmcbpy)3]3+11.86200.65Electron-deficient alkenes
[Cr(ddpd)2]3+8.44200.52Limited substrate range

The photoredox Nozaki-Hiyama reaction catalyzed by chromium systems demonstrates the versatility of these complexes in carbon-carbon bond formation [14]. The methodology employs photoredox conditions to generate alkyl radicals from readily available alkenes, which are subsequently trapped by chromium(II) salts to form organometallic chromium(III) reagents [14]. This approach enables the synthesis of secondary alcohols through the coupling of aldehydes with alkyl halides under mild photoredox conditions [14].

Computational studies have revealed that the catalytic cycle involves the initial formation of radical cations through photo-mediated single electron oxidation, followed by proton loss to generate allyl radicals [14]. These radicals are intercepted by chromium(II) salts to form reactive organometallic chromium(III) reagents, which subsequently undergo nucleophilic addition to aldehydes [14]. The photocatalyst recovery of approximately 75% after reaction completion demonstrates the robustness of the chromium-based photoredox system [14].

The gram-scale photocatalytic applications of chromium(III) complexes have been demonstrated in various transformations including Schenck-Ene reactions, Newman-Kwart rearrangements, radical cation Diels-Alder cycloadditions, oxidative decarboxylation, and trifluoromethylation reactions [16]. These reactions achieve excellent substrate conversions and high turnover numbers using simple reaction vessels with energy-efficient blue light-emitting diode irradiation or even sunlight [16]. The exceptional photo- and redox-stability of chromium(III) complexes enables their successful recycling in yields of 90-92% after photoreactions [16].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

854.260556 g/mol

Monoisotopic Mass

854.260556 g/mol

Heavy Atom Count

60

Dates

Modify: 2024-08-10

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